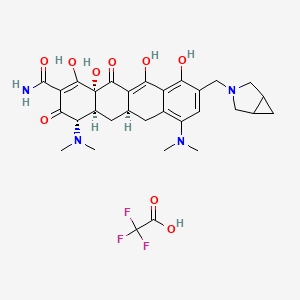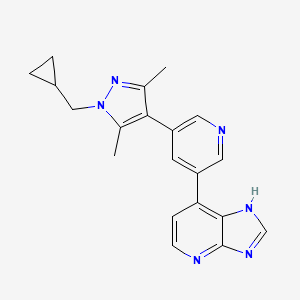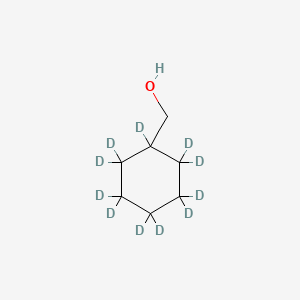
DNA gyrase B-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DNA gyrase B-IN-3 is a compound that functions as an inhibitor of DNA gyrase, an essential bacterial enzyme. DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, which is crucial for DNA replication and transcription in bacteria. Inhibitors of DNA gyrase, such as this compound, are of significant interest due to their potential as antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DNA gyrase B-IN-3 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations. For example, the preparation of DNA gyrase inhibitors often includes steps such as amide bond formation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of high-pressure chromatography and other purification techniques to isolate the final product. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
DNA gyrase B-IN-3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific chemical transformation being performed. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
DNA gyrase B-IN-3 has a wide range of scientific research applications, including:
Mechanism of Action
DNA gyrase B-IN-3 exerts its effects by binding to the DNA gyrase enzyme and inhibiting its activityThe inhibition of DNA gyrase leads to the accumulation of positive supercoils, ultimately resulting in bacterial cell death . The molecular targets of this compound include the GyrA and GyrB subunits of the DNA gyrase enzyme .
Comparison with Similar Compounds
Similar Compounds
Novobiocin: Another DNA gyrase inhibitor that targets the GyrB subunit.
Ciprofloxacin: A fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV.
Coumermycin A1: A coumarin antibiotic that inhibits DNA gyrase by binding to the GyrB subunit.
Uniqueness
DNA gyrase B-IN-3 is unique in its specific binding affinity and inhibitory potency against the DNA gyrase enzyme. Unlike some other inhibitors, this compound may exhibit a different binding mode or interact with distinct amino acid residues within the enzyme, contributing to its effectiveness as an antibacterial agent .
Properties
Molecular Formula |
C14H9Cl2N3O4S |
|---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
2-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-5-hydroxy-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C14H9Cl2N3O4S/c1-4-9(15)10(16)11(17-4)12(21)19-14-18-6-3-7(20)5(13(22)23)2-8(6)24-14/h2-3,17,20H,1H3,(H,22,23)(H,18,19,21) |
InChI Key |
SEAMOYQPPFJZJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)O)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[[(2-methoxybenzoyl)amino]methyl]-4-thiophen-3-ylcyclohexyl] N-propylcarbamate](/img/structure/B12387857.png)
![cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met]](/img/structure/B12387859.png)
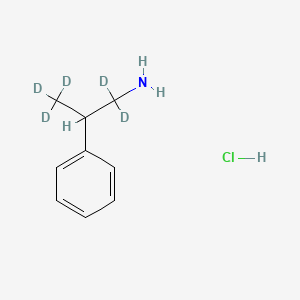

![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid](/img/structure/B12387895.png)

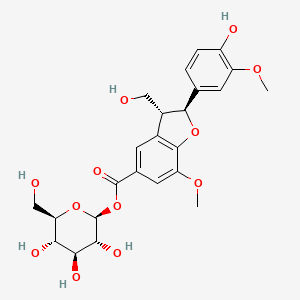
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12387908.png)
![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one](/img/structure/B12387911.png)
